Acide 2-amino-3-(1H-indol-4-yl)propanoïque

- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.

- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.

Vue d'ensemble

Description

2-Amino-3-(1H-indol-4-YL)propanoic acid is an organic compound that belongs to the class of indole derivatives. Indole derivatives are significant due to their presence in various natural products and their biological activities. This compound is structurally related to tryptophan, an essential amino acid, and plays a crucial role in various biological processes .

Applications De Recherche Scientifique

2-Amino-3-(1H-indol-4-YL)propanoic acid has numerous applications in scientific research:

Chemistry: It is used as a building block for the synthesis of more complex indole derivatives.

Biology: The compound is studied for its role in various biological processes, including neurotransmission and hormone regulation.

Medicine: It is investigated for its potential therapeutic effects, including anticancer, antimicrobial, and anti-inflammatory activities.

Mécanisme D'action

Target of Action

2-Amino-3-(1H-indol-4-YL)propanoic acid, also known as 3-(1H-indol-4-yl)alanine , is a derivative of indole, a heterocyclic compound. Indole derivatives have been found to bind with high affinity to multiple receptors , suggesting that 2-Amino-3-(1H-indol-4-YL)propanoic acid may interact with various targets in the body.

Mode of Action

Indole derivatives are known to possess various biological activities, including antiviral, anti-inflammatory, anticancer, anti-hiv, antioxidant, antimicrobial, antitubercular, antidiabetic, antimalarial, and anticholinesterase activities . These activities suggest that 2-Amino-3-(1H-indol-4-YL)propanoic acid may interact with its targets in a way that modulates these biological processes.

Biochemical Pathways

Given the broad spectrum of biological activities associated with indole derivatives , it is likely that this compound influences multiple pathways

Result of Action

Given the diverse biological activities of indole derivatives , it is likely that this compound exerts a range of effects at the molecular and cellular levels.

Analyse Biochimique

Biochemical Properties

2-Amino-3-(1H-indol-4-YL)propanoic acid, like other indole derivatives, has been found to possess various biological activities . It has been found in many important synthetic drug molecules and binds with high affinity to multiple receptors . This makes it useful in developing new derivatives .

Cellular Effects

Indole derivatives have been found to possess various biological activities, including antiviral, anti-inflammatory, anticancer, anti-HIV, antioxidant, antimicrobial, antitubercular, antidiabetic, antimalarial, and anticholinesterase activities .

Molecular Mechanism

It is known that indole derivatives can bind with high affinity to multiple receptors , which could potentially influence enzyme activity, gene expression, and other cellular processes.

Temporal Effects in Laboratory Settings

It is known that the compound is stable at temperatures between 2-8°C .

Méthodes De Préparation

Synthetic Routes and Reaction Conditions: One common method is the Fischer indole synthesis, which involves the reaction of phenylhydrazine with an aldehyde or ketone under acidic conditions to form the indole ring

Industrial Production Methods: Industrial production of this compound may involve large-scale Fischer indole synthesis followed by purification processes such as crystallization or chromatography to obtain the pure compound. The reaction conditions are optimized to ensure high yield and purity .

Analyse Des Réactions Chimiques

Types of Reactions: 2-Amino-3-(1H-indol-4-YL)propanoic acid undergoes various chemical reactions, including:

Oxidation: The indole ring can be oxidized to form different derivatives.

Reduction: The compound can be reduced to form hydrogenated derivatives.

Substitution: Electrophilic substitution reactions can occur at the indole ring, leading to the formation of various substituted derivatives.

Common Reagents and Conditions:

Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.

Reduction: Reducing agents such as sodium borohydride and lithium aluminum hydride are used.

Substitution: Electrophilic reagents such as halogens and nitrating agents are used under acidic or basic conditions.

Major Products: The major products formed from these reactions include various substituted indole derivatives, which have significant biological and pharmacological activities .

Comparaison Avec Des Composés Similaires

Tryptophan: An essential amino acid with a similar indole structure.

Serotonin: A neurotransmitter derived from tryptophan.

Melatonin: A hormone involved in sleep regulation, also derived from tryptophan.

Uniqueness: 2-Amino-3-(1H-indol-4-YL)propanoic acid is unique due to its specific structure and the presence of both amino and propanoic acid groups, which confer distinct biological activities and synthetic utility .

Activité Biologique

2-Amino-3-(1H-indol-4-yl)propanoic acid, also known as tryptophan derivatives, is a compound of significant interest in the field of medicinal chemistry due to its diverse biological activities. This article reviews the biological activity of this compound, focusing on its antimicrobial, antitumor, and neuroprotective properties. The synthesis methods and structure-activity relationships (SAR) are also discussed.

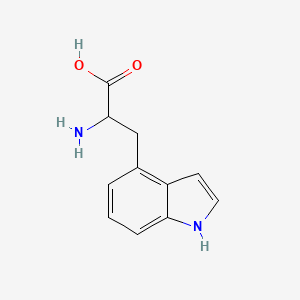

Chemical Structure

The chemical structure of 2-amino-3-(1H-indol-4-yl)propanoic acid can be represented as follows:

This compound is characterized by an indole ring, which is known for its role in various biological activities.

1. Antimicrobial Activity

Recent studies have demonstrated that 2-amino-3-(1H-indol-4-yl)propanoic acid exhibits significant antimicrobial properties. For instance:

- Synthesis and Evaluation : A series of synthesized indole derivatives showed potent antibacterial activity against both Gram-positive and Gram-negative bacteria. Compounds derived from this structure were effective against Staphylococcus aureus and Escherichia coli, with minimum inhibitory concentrations (MICs) ranging from 0.56 to 4.17 μM .

| Compound | Bacteria Tested | MIC (μM) | MBC (μM) |

|---|---|---|---|

| 5b | Bacillus cereus | 0.56 | 2.08 |

| 5g | S. aureus | 4.17 | 3.68 |

| 4h | M. flavus | 1.99 | 3.98 |

2. Antitumor Activity

The antitumor effects of 2-amino-3-(1H-indol-4-yl)propanoic acid have been investigated in various studies:

- Cytotoxicity : One study reported that derivatives of this compound induced apoptosis in tumor cell lines such as Jurkat and K562, exhibiting cytotoxicity that surpassed that of established anticancer agents like artemisinin by nearly 90 times .

| Cell Line | Treatment | IC50 (μM) |

|---|---|---|

| Jurkat | Indole Derivative | <0.1 |

| K562 | Indole Derivative | <0.1 |

3. Neuroprotective Effects

The neuroprotective potential of compounds related to 2-amino-3-(1H-indol-4-yl)propanoic acid has also been explored:

- AChE Inhibition : Compounds with indole scaffolds have shown promising results in inhibiting acetylcholinesterase (AChE), which is crucial for managing neurodegenerative diseases like Alzheimer's .

| Compound | AChE Inhibition (%) | Selectivity Index |

|---|---|---|

| 3n | 85 | 47.34 |

| 3c | 78 | - |

Structure-Activity Relationship (SAR)

The efficacy of 2-amino-3-(1H-indol-4-yl)propanoic acid derivatives can be influenced by various substituents on the indole ring:

- Substituent Effects : The presence of electron-donating or withdrawing groups can significantly alter the biological activity, indicating a need for careful design in drug development .

Case Study: Synthesis and Biological Evaluation

In a comprehensive study, researchers synthesized a series of Schiff bases derived from 2-amino-3-(1H-indol-4-yl)propanoic acid and evaluated their biological activities:

- Antibacterial Testing : Various Schiff bases exhibited significant antibacterial activity against multiple strains, suggesting potential therapeutic applications.

- Antifungal and Antitubercular Activity : Some derivatives also demonstrated antifungal properties, indicating a broad spectrum of biological activity .

Case Study: Neuroprotective Properties

Another investigation focused on the neuroprotective effects of indole derivatives against oxidative stress in neuronal cells:

Propriétés

IUPAC Name |

2-amino-3-(1H-indol-4-yl)propanoic acid |

Source

|

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C11H12N2O2/c12-9(11(14)15)6-7-2-1-3-10-8(7)4-5-13-10/h1-5,9,13H,6,12H2,(H,14,15) |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

DSEIRMIVNPCUSR-UHFFFAOYSA-N |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CC(=C2C=CNC2=C1)CC(C(=O)O)N |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C11H12N2O2 |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

204.22 g/mol |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Avertissement et informations sur les produits de recherche in vitro

Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.